molecular formula C9H8OS2 B065272 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde CAS No. 159709-36-1

3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde

Cat. No.: B065272
CAS No.: 159709-36-1
M. Wt: 196.3 g/mol
InChI Key: WEAXSPMHCXWYPF-UHFFFAOYSA-N
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Description

3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde is a heterocyclic compound with the molecular formula C9H8OS2 and a molecular weight of 196.29 g/mol . This compound is characterized by its unique structure, which includes a thieno[2,3-B]thiophene core substituted with two methyl groups at positions 3 and 4, and an aldehyde group at position 2. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylthiophene and thiophene-2-carbaldehyde.

    Cyclization Reaction: The key step involves a cyclization reaction to form the thieno[2,3-B]thiophene core.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carboxylic Acid.

    Reduction: 3,4-Dimethylthieno[2,3-B]Thiophene-2-Methanol.

    Substitution: Various substituted thieno[2,3-B]thiophene derivatives depending on the electrophile used.

Scientific Research Applications

3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde is primarily related to its ability to participate in various chemical reactions. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, making it useful in the synthesis of complex molecules. The thieno[2,3-B]thiophene core provides a stable and electron-rich framework that can interact with various molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This combination of features makes it highly versatile in organic synthesis and valuable in the development of new materials and compounds with specific properties.

Properties

IUPAC Name

3,4-dimethylthieno[2,3-b]thiophene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS2/c1-5-4-11-9-8(5)6(2)7(3-10)12-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAXSPMHCXWYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=C(S2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381122
Record name 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159709-36-1
Record name 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde
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3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde
Reactant of Route 3
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3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde
Reactant of Route 4
3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde
Reactant of Route 5
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3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde
Reactant of Route 6
3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde

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